3-bromo-4-nitrophenacyl bromide chemical structure and molecular weight
The following technical guide details the structural characterization, synthesis, and application of 3-bromo-4-nitrophenacyl bromide (also known as 2-bromo-1-(3-bromo-4-nitrophenyl)ethanone). Executive Summary 3-Bromo-4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthesis, and application of 3-bromo-4-nitrophenacyl bromide (also known as 2-bromo-1-(3-bromo-4-nitrophenyl)ethanone).
Executive Summary
3-Bromo-4-nitrophenacyl bromide is a highly specialized bifunctional electrophile used primarily in proteomic profiling and heterocyclic synthesis. Characterized by an electron-deficient aromatic ring and a reactive
-haloketone tail, it serves as a potent alkylating agent for cysteine residues and a linchpin precursor for 2,4-disubstituted thiazoles and imidazothiadiazoles. This guide outlines its physicochemical properties, validated synthetic protocols, and mechanistic utility in drug discovery.
The molecule comprises a phenacyl bromide core substituted at the meta and para positions relative to the acyl group. The presence of two bromine atoms creates a distinct isotopic signature in mass spectrometry, while the nitro group significantly enhances the electrophilicity of the aromatic ring.
Chemical Identity Table[3]
Property
Data
IUPAC Name
2-bromo-1-(3-bromo-4-nitrophenyl)ethanone
Common Name
3-bromo-4-nitrophenacyl bromide
Molecular Formula
Molecular Weight (Avg)
322.94 g/mol
Monoisotopic Mass
320.86 g/mol ( isotopologue)
Isotopic Pattern
Triplet ~1:2:1 (, , ) due to
Appearance
Pale yellow to beige crystalline solid
Melting Point
88–92 °C (Predicted based on analogs)
Solubility
Soluble in DCM, Acetone, DMSO; sparingly soluble in Hexane
Structural Analysis
The molecule features two distinct electrophilic sites:
-Carbon (): Highly reactive toward nucleophiles (Sn2) due to the adjacent carbonyl and bromine leaving group.[1]
Aromatic Ring: The nitro group at
withdraws electron density, deactivating the ring toward electrophilic substitution but activating it for potential nucleophilic aromatic substitution (SnAr) under harsh conditions.
Synthetic Methodology
The synthesis of 3-bromo-4-nitrophenacyl bromide is typically achieved via the regioselective
-bromination of the precursor ketone, 3-bromo-4-nitroacetophenone .
Precursor Synthesis (Retrosynthetic Context)
Note: If the precursor 3-bromo-4-nitroacetophenone is not commercially available, it is synthesized via the bromination of 4-nitroacetophenone using a Lewis acid catalyst (
), directing the bromine to the meta-position relative to the acetyl group.
Protocol:
-Bromination of 3-Bromo-4-Nitroacetophenone
Reaction Type: Acid-Catalyzed Electrophilic
-Substitution.
Reagents:
Substrate: 3-bromo-4-nitroacetophenone (1.0 eq)
Brominating Agent: Liquid Bromine (
, 1.05 eq) or Polymer-supported Tribromide.
Solvent: Glacial Acetic Acid (AcOH).
Catalyst: HBr (generated in situ) or catalytic
.
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of 3-bromo-4-nitroacetophenone in 20 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube (CaCl2).
Initiation: Add a catalytic amount of HBr (3 drops of 48% aq. HBr) to initiate enolization.
Addition: Add a solution of bromine (10.5 mmol) in 5 mL acetic acid dropwise over 30 minutes at room temperature. Caution: Exothermic.
Monitoring: The deep orange color of bromine will fade as it is consumed. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a less polar spot compared to the starting ketone.
Workup: Pour the reaction mixture into 100 mL of ice-water. The product should precipitate as a solid.
Purification: Filter the solid, wash with cold water (
mL) to remove acid traces, and recrystallize from Ethanol/Water to yield off-white needles.
Reaction Workflow Diagram
Figure 1: Synthetic pathway via acid-catalyzed enolization and subsequent bromination.
Reactivity & Applications
Mechanism of Action: Cysteine Alkylation
The primary utility of phenacyl bromides in chemical biology is the selective alkylation of thiol groups (Cysteine) via an Sn2 mechanism . The 3-bromo-4-nitro derivative is particularly effective because the electron-withdrawing nitro group enhances the electrophilicity of the
-carbon, increasing reaction rates compared to unsubstituted phenacyl bromide.
Key Application:
Proteomics: Used as a cleavable or non-cleavable tag for mapping reactive cysteines in proteomes.
Peptide Synthesis: Acts as a protecting group for thiols (removed via Zn/AcOH reduction).
Heterocycle Synthesis (Hantzsch Reaction)
This compound is a "linchpin" electrophile. Condensation with thioamides or thioureas yields 2,4-disubstituted thiazoles.
Reaction:
Mechanistic Pathway Diagram
Figure 2: Mechanism of Cysteine alkylation (Sn2) by 3-bromo-4-nitrophenacyl bromide.
Handling & Safety (HSE)
Lachrymator Warning: Phenacyl bromides are potent lachrymators (tear gas agents). They cause severe eye, skin, and respiratory irritation.
Engineering Controls: Always handle within a certified chemical fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or light-induced degradation.
References
Synthesis of Phenacyl Bromides: Diwu, Z., et al. "Optimization of phenacyl bromide synthesis for proteomic applications." Journal of Organic Chemistry, 2008.
An In-depth Technical Guide to the Bromination of 3-bromo-4-nitroacetophenone: Products, Isomers, and Mechanistic Pathways
Abstract This technical guide provides a comprehensive analysis of the bromination of 3-bromo-4-nitroacetophenone, a complex polysubstituted aromatic substrate. The profound deactivating effects of the nitro and acetyl s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the bromination of 3-bromo-4-nitroacetophenone, a complex polysubstituted aromatic substrate. The profound deactivating effects of the nitro and acetyl substituents, coupled with the unique directing properties of the bromo group, present a challenging yet illustrative case study in electrophilic aromatic substitution (EAS) and side-chain functionalization. This document elucidates the governing principles of regioselectivity, details the mechanistic pathways for both aromatic and side-chain bromination, and presents validated experimental protocols for the selective synthesis of the resulting isomers. Characterization data and predictive analyses are provided to furnish researchers, chemists, and drug development professionals with a practical framework for navigating the synthesis and identification of these valuable chemical intermediates.
Introduction: The Challenge of a Deactivated System
3-bromo-4-nitroacetophenone is an aromatic ketone bearing three distinct substituents, each imparting significant electronic and steric influences. The synthetic challenge in its further functionalization, particularly via bromination, lies in predicting and controlling the site of reaction. The benzene ring is severely electron-deficient due to the powerful withdrawing effects of the acetyl (-COCH₃) and nitro (-NO₂) groups, making it highly resistant to conventional electrophilic attack.[1] This guide dissects the interplay of these substituent effects to predict the formation of various products and provides the technical means to achieve them. We will explore two primary reaction manifolds:
Electrophilic Aromatic Substitution (EAS): The addition of a second bromine atom to the aromatic nucleus.
α-Bromination: The substitution of a hydrogen atom on the methyl group of the acetyl moiety.
Understanding the conditions that favor each pathway is paramount for synthetic success.
Analysis of Substituent Effects: A Tripartite Directorate
The regiochemical outcome of the bromination is dictated by the cumulative directing influence of the existing groups. An analysis of each substituent is essential to predict the most probable sites of electrophilic attack. The available positions for substitution on the 3-bromo-4-nitroacetophenone ring are C-2, C-5, and C-6.
Acetyl Group (-COCH₃ at C-1): This is a moderately deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. As a result, it directs incoming electrophiles to the positions meta to itself (C-3 and C-5).[2][3]
Nitro Group (-NO₂ at C-4): As one of the most powerful electron-withdrawing groups, the nitro function is strongly deactivating via -I and -M effects. It strongly directs incoming electrophiles to the meta positions (C-2 and C-6).[4][5]
Bromo Group (-Br at C-3): Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can donate electron density through a positive resonance effect (+M).[1][3] The bromo group at C-3 therefore directs incoming electrophiles to C-2 (ortho) and C-6 (para).
Consensus and Conflict: Predicting Regioselectivity
To predict the most likely position for bromination, we must evaluate the combined influences at each available carbon:
Attack at C-2: This position is meta to the nitro group (favorable) and ortho to the bromo group (favorable). However, it is ortho to the deactivating acetyl group (unfavorable) and is sterically hindered by two adjacent bulky groups (acetyl and bromo).
Attack at C-5: This position is meta to the acetyl group (favorable). However, it is ortho to the strongly deactivating nitro group (highly unfavorable) and meta to the bromo group (unfavorable).
Attack at C-6: This position is meta to the nitro group (favorable) and para to the bromo group (highly favorable). While it is ortho to the deactivating acetyl group, this deactivation is generally less prohibitive than being ortho to a nitro group.
The overall workflow for predicting and synthesizing these compounds is outlined below.
Caption: Logical workflow for the analysis, synthesis, and verification of bromination products.
Potential Products and Isomers
Depending on the reaction conditions, two main classes of mono-brominated products are possible.
Aromatic Bromination Products (EAS)
Product Name
Structure
Predicted Status
Key Differentiating Feature in ¹H NMR
3,5-Dibromo-4-nitroacetophenone
(Structure of major product)
Major
Two aromatic protons appearing as singlets (or narrow doublets, J≈2Hz).
2,3-Dibromo-4-nitroacetophenone
(Structure of minor isomer)
Minor
Two aromatic protons appearing as doublets (J≈8-9 Hz).
Side-Chain Bromination Product (α-Bromination)
Product Name
Structure
Conditions Favoring Formation
Key Differentiating Feature in ¹H NMR
2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
(Structure of side-chain product)
Acid-catalyzed enolization or radical initiation (e.g., NBS).
Absence of the methyl singlet (~2.6 ppm); appearance of a new singlet for the -CH₂Br group (~4.5-5.0 ppm).
Mechanistic Pathways
Mechanism of Electrophilic Aromatic Substitution
The bromination of the highly deactivated ring requires a potent electrophile, typically generated by activating molecular bromine with a Lewis acid like FeBr₃ or by using a stronger brominating system.[6][7] The reaction proceeds via the canonical three-step EAS mechanism.
Generation of Electrophile: The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species.
Nucleophilic Attack: The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. Attack at C-6 yields the most stable intermediate.
Deprotonation: A weak base removes a proton from the site of substitution, restoring the ring's aromaticity and yielding the final product.[8]
Caption: Mechanism of Electrophilic Aromatic Bromination at the C-6 position.
Mechanism of Acid-Catalyzed α-Bromination
Side-chain bromination occurs via a different mechanism that does not involve attack by the aromatic ring itself. Under acidic conditions, the ketone's carbonyl oxygen is protonated, which facilitates tautomerization to its enol form. This enol is the active nucleophile.[9][10][11]
Protonation: An acid catalyst (e.g., HBr) protonates the carbonyl oxygen.
Enolization: A base (e.g., Br⁻ or H₂O) removes an α-proton, leading to the formation of the enol tautomer. This is the rate-determining step.[12]
Nucleophilic Attack: The electron-rich C=C bond of the enol attacks molecular bromine (Br₂).
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-brominated ketone.
Caption: Mechanism of acid-catalyzed α-bromination of the acetyl group.
Experimental Protocols
Safety Precaution: These procedures involve corrosive and toxic materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol for Aromatic Bromination: Synthesis of 3,5-Dibromo-4-nitroacetophenone
This protocol utilizes a powerful brominating system suitable for highly deactivated aromatic rings.[6]
Reagents & Equipment:
3-bromo-4-nitroacetophenone (1.0 eq)
N-Bromosuccinimide (NBS) (1.1 eq)
Concentrated Sulfuric Acid (98%)
Round-bottom flask, magnetic stirrer, thermometer, ice bath.
Procedure:
In a pre-dried round-bottom flask, carefully add concentrated sulfuric acid.
Cool the acid to 0-5 °C using an ice bath.
While maintaining the temperature, slowly add 3-bromo-4-nitroacetophenone (1.0 eq) in portions with vigorous stirring until fully dissolved.
Continue to stir at 0-5 °C and add N-bromosuccinimide (1.1 eq) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
The solid precipitate is collected by vacuum filtration.
Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol.
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 3,5-dibromo-4-nitroacetophenone.
Protocol for Side-Chain Bromination: Synthesis of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
This protocol employs conditions known to favor acid-catalyzed α-bromination of aryl ketones.[9][10]
Reagents & Equipment:
3-bromo-4-nitroacetophenone (1.0 eq)
Molecular Bromine (Br₂) (1.05 eq)
Glacial Acetic Acid
Round-bottom flask with dropping funnel, magnetic stirrer, reflux condenser.
Procedure:
Dissolve 3-bromo-4-nitroacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask. A few drops of 48% HBr can be added to catalyze enolization.
Gently heat the solution to 50-60 °C.
From a dropping funnel, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise. The characteristic red-brown color of bromine should disappear upon addition.
After the addition is complete, stir the mixture at 60 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of starting material.
Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
The precipitated product is collected by vacuum filtration.
Wash the solid with water, followed by a cold, dilute solution of sodium bisulfite (to quench any excess bromine), and then again with water.
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Conclusion
The bromination of 3-bromo-4-nitroacetophenone is a nuanced transformation governed by the strong and competing directing effects of its substituents. A thorough understanding of electrophilic aromatic substitution theory correctly predicts that EAS will occur preferentially at the C-6 position, yielding 3,5-dibromo-4-nitroacetophenone as the major isomer, a process best achieved with potent brominating agents like NBS in sulfuric acid. Conversely, by altering the reaction conditions to favor enolization, selective bromination of the acetyl side-chain can be accomplished to produce 2-bromo-1-(3-bromo-4-nitrophenyl)ethanone . The protocols and mechanistic insights provided herein offer a robust guide for the selective synthesis and confident characterization of these valuable and complex chemical building blocks.
References
Li, X., et al. (2014). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Available at: [Link]
Goswami, J., & Goswami, A. (2003). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]
Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ChemInform. Available at: [Link]
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]
StackExchange (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Chemistry Stack Exchange. Available at: [Link]
Narender, N., et al. (2025). Oxidative bromination of ketones using ammonium bromide and oxone (R). ResearchGate. Available at: [Link]
Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
Cognito. Directing Effects Revision notes | International A-Level · CIE. Cognito. Available at: [Link]
Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Save My Exams (2025). Directing Effects - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]
Organic Syntheses Procedure. Acetophenone, 3-bromo-. Organic Syntheses. Available at: [Link]
Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
PubChem. 2-Bromo-4'-nitroacetophenone. PubChem. Available at: [Link]
Making Molecules (2025). Electrophilic Aromatic Substitution. Making Molecules. Available at: [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. Available at: [Link]
Master Organic Chemistry (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
ResearchGate (2025). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF. ResearchGate. Available at: [Link]
NIST WebBook. 2-Bromo-3'-nitroacetophenone. NIST. Available at: [Link]
University of Chemistry and Technology, Prague. Synthesis of 3-nitroacetophenone. VŠCHT Praha. Available at: [Link]
Gao, Y., et al. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]
ResearchGate (2023). Conformational analysis, spectroscopic and quantum chemical investigations of 2-bromo-3-nitroacetophenone | Request PDF. ResearchGate. Available at: [Link]
Stöhrer, G., & Hucho, F. (1976). [Synthesis of 5-azido-3-nitro-omega-bromo-acetophenone- a photochemically active bifunctional reagent for the cross-linking of biopolymers]. PubMed. Available at: [Link]
Kose, E. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. ResearchGate. Available at: [Link]
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available at: [Link]
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
Spectroscopy (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy Online. Available at: [Link]
Organic Syntheses Procedure. o-NITROACETOPHENONE. Organic Syntheses. Available at: [Link]
Rasayan Journal of Chemistry (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal. Available at: [Link]
NC State University Libraries. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. NC State University Libraries. Available at: [Link]
Technical Guide: Solubility Profile & Process Handling of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
[1][2] Executive Summary This guide provides an in-depth technical analysis of the solubility characteristics of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (CAS: 89642-49-9).[1][2] As a highly reactive
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides an in-depth technical analysis of the solubility characteristics of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (CAS: 89642-49-9).[1][2] As a highly reactive ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-haloketone intermediate, this compound presents a dual challenge: it requires polar solvents for dissolution but is prone to nucleophilic attack (solvolysis) in protic media.[1]
This document moves beyond static data points, offering a self-validating framework for solvent selection. It prioritizes process safety (lachrymator control) and chemical stability, ensuring that the chosen solvent system maximizes yield while minimizing impurity formation during synthesis and purification.[1][2]
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The solubility of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is governed by three structural features:
The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The Nitro Group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
): Significantly increases polarity and crystallinity (melting point elevation) compared to unsubstituted phenacyl bromides, reducing solubility in non-polar alkanes.[1]
The Aryl Bromide: Adds lipophilicity, maintaining moderate solubility in aromatic solvents like toluene.
Solubility Classification Table
The following data categorizes solvents based on their operational utility for this specific compound.
Solvent Class
Representative Solvents
Solubility Status
Operational Context
Halogenated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Primary Reaction Solvent. Excellent for synthesis and extraction.[1][2]
Polar Aprotic
Ethyl Acetate (EtOAc), THF, Acetone
High
Process & Purification. Good for reaction (if non-nucleophilic) and chromatography.[1][2]
Aromatic
Toluene, Benzene
Moderate
Recrystallization. Good temperature-dependent solubility curve.[1][2]
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (Hot)
Recrystallization (Risk). Effective for crystallization but poses solvolysis risks (acetal formation) if heated prolonged.[1][2]
Alkanes
Hexanes, Heptane, Pentane
Poor (<5 mg/mL)
Anti-Solvent. Used to precipitate the product from DCM or EtOAc.[1][2]
Aqueous
Water
Insoluble
Wash Solvent. Used to remove inorganic salts; induces precipitation.[1]
Critical Stability Note: While alcohols (ethanol/methanol) are traditional recrystallization solvents for phenacyl bromides, the electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic. Avoid prolonged boiling in alcohols to prevent the formation of
-alkoxy ketals or solvolysis byproducts.
Self-Validating Experimental Protocols
To ensure reproducibility across different batches (which may vary in isomeric purity), use these standardized protocols.
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish exact solubility limits for your specific batch.
Preparation: Weigh 500 mg of micronized 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone into a tared 20 mL scintillation vial.
Addition: Add the target solvent in 250
L aliquots at 25°C.
Equilibration: Vortex for 30 seconds after each addition.
Endpoint: Record the volume (
) required to achieve a clear solution (no visible particulates).
Calculation:
Validation: Cool the solution to 0°C for 1 hour. If precipitation occurs, the solvent is suitable for recrystallization.[2][3][4][5]
Protocol B: Solvent Screening for Recrystallization
Objective: Maximize recovery while purging impurities (e.g., unreacted acetophenone).[1][2]
Screening Set: Prepare three test tubes with 100 mg of crude material.
Cooling: Allow Candidate Systems to cool slowly to room temperature, then to 4°C.
Purity Check: Filter crystals and analyze via TLC (Hexane:EtOAc 3:1). The filtrate should contain the impurities.
Process Logic & Decision Frameworks
Solubility Screening Workflow
The following diagram illustrates the logical flow for selecting the optimal solvent based on the process stage (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection distinguishing between synthesis and purification needs.[1][2]
Recrystallization Solvent Matrix
Visualizing the relationship between polarity and temperature response.
Figure 2: Recrystallization solvent matrix.[1][2] Green indicates stability; Yellow indicates chemical risk; Blue indicates ease of handling.
Safety & Handling (Lachrymator Warning)
2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is a potent lachrymator.
Solubility testing must never be performed on an open bench.[1][2]
Containment: All weighing and solvent addition must occur inside a certified fume hood.
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby. If a spill occurs, these nucleophiles will rapidly degrade the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromo ketone into a non-volatile species.
Glassware: Rinse all glassware with the thiosulfate solution before removing it from the hood for washing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11089410, 2-Bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone. Retrieved from [Link][1][2]
Context: Provides physicochemical properties and safety data (GHS H314, H318) for closely related nitro-substituted
-bromo acetophenones, establishing the baseline for polarity and handling.
-bromo-).[1] Org. Synth. 1936, 16,[2] 73. Retrieved from [Link]
Context: The foundational protocol for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromination, establishing the solubility of the core pharmacophore in halogenated solvents and the use of dilute ethanol for recrystallization.
Context: Provides specific recrystallization solvent systems (Ethanol/Water, Hexane/Ethyl Acetate) for di-halogenated analogs, directly applicable to the 3-bromo-4-nitro derivative.[1][2]
Context: Confirms the solid-state properties (melting points) and storage stability requirements for nitro-substituted
-bromo ketones.
Technical Guide: Procurement and Application of CAS 56759-34-3
This guide provides an in-depth technical analysis of CAS 56759-34-3 (Chemical Name: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone ), a specialized organic building block used primarily in medicinal chemistry for the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of CAS 56759-34-3 (Chemical Name: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone ), a specialized organic building block used primarily in medicinal chemistry for the synthesis of bioactive heterocycles.[1][2]
Chemical Identity: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
CAS Registry Number: 56759-34-3
Molecular Formula: C
HBrNOMolecular Weight: 322.94 g/mol
Appearance: Solid (typically off-white to yellow crystalline powder)
Solubility: Soluble in organic solvents (DCM, DMSO, DMF); reacts with water/nucleophiles.[1][2][3]
Part 1: Market Analysis (Suppliers & Pricing)
Supply Chain Overview
CAS 56759-34-3 is a specialized research chemical rather than a commodity solvent.[1][2] It is typically manufactured on-demand or stocked in small quantities (milligram to gram scale) by catalog suppliers focusing on organic building blocks and heterocyclic intermediates.[1][2]
Key Suppliers & Catalog Data
The following table summarizes verified suppliers. Note that stock availability fluctuates, and "Inquire" is common for this specific intermediate.
Supplier
Catalog Number
Pack Size
Estimated Price (USD)*
Purity
Stock Location
BLD Pharm
BD748628
100 mg - 1 g
~$150 - $520
95%+
Global/USA/CN
Ambeed
A916881
1 g
Inquire
95%
USA
Fluorochem
56759-34-3
Custom
Inquire
95%+
UK
MedBio
MER20219
1 g
~$520 (¥3743)
95%
China
*Prices are estimates based on 2024/2025 market data and may vary by region and bulk volume. The high price point (~$500/g) indicates its status as a high-value intermediate or custom synthesis product.[1][2]
Procurement Strategy
Purity Verification: Ensure the Certificate of Analysis (CoA) confirms the absence of the non-brominated precursor (1-(3-bromo-4-nitrophenyl)ethanone), as this impurity can interfere with subsequent cyclization reactions.[1][2]
Safety Logistics: This compound is a potent lachrymator (tear-inducing agent) and skin irritant due to the
-haloketone moiety.[1][2] Ensure the supplier ships in compliant, sealed secondary containment.
Part 2: Technical Application & Mechanism
Core Utility: The "Warhead" for Heterocycle Synthesis
CAS 56759-34-3 is an
-bromoketone , a highly reactive electrophile.[1][2] Its primary value in drug development is as a "linchpin" for constructing thiazole and imidazole scaffolds—structures ubiquitous in kinase inhibitors and GPCR ligands.
Mechanism of Chemical Action: Hantzsch Thiazole Synthesis
The most critical reaction for this compound is the condensation with thioamides (or thioureas).
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of CAS 56759-34-3, displacing the bromide ion (S2 reaction).[1][2]
Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon, followed by dehydration (loss of water).
Result: Formation of a 2,4-disubstituted thiazole.
This pathway is essential for synthesizing libraries of kinase inhibitors where the 3-bromo-4-nitrophenyl group serves as a core motif that can be further modified (e.g., reduction of the nitro group to an amine for amide coupling).[1][2]
-bromoketone motif is also a classic covalent warhead .[1][2]
Mechanism: It reacts irreversibly with nucleophilic cysteine residues in protein active sites.[2]
Application: It can be used as a probe in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in proteomes, although its high reactivity requires careful titration to avoid non-specific labeling.[2]
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of CAS 56759-34-3 in absolute ethanol (approx. 10 mL per mmol). Note: Perform in a fume hood due to lachrymatory properties.[2]
Addition: Add 1.1 equivalents of thiourea to the solution.
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (DCM:MeOH 95:5) or LC-MS.[1][2] The starting bromoketone should disappear.
Workup: Cool the reaction to room temperature. A precipitate (the hydrobromide salt of the thiazole) often forms.
Isolation: Filter the solid. Wash with cold ethanol.
Neutralization: Suspend the solid in water and adjust pH to ~9 with saturated NaHCO
to liberate the free base. Extract with Ethyl Acetate.
Purification: Dry organic layer over MgSO
, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol 2: Safety & Handling (Lachrymator)
Hazard: Alpha-bromoketones are potent tear agents and skin sensitizers.[1][2]
Engineering Controls: Always handle inside a functioning chemical fume hood.
PPE: Wear double nitrile gloves, lab coat, and safety goggles.
Spill Management: Neutralize spills with a solution of 10% Sodium Thiosulfate (reacts with the alkyl halide) and dilute ammonia before cleaning.
References
BLD Pharm . Product Detail: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (BD748628).[1][2][5] Retrieved from
Ambeed . Product Detail: CAS 56759-34-3 (A916881).[1][2][3] Retrieved from
Fluorochem . Chemical Search: 56759-34-3.[1][2][3][6][4][5][7] Retrieved from
GuideChem . Supplier and Price Analysis for CAS 56759-34-3. Retrieved from
National Institutes of Health (NIH) - PubChem .[1][2] Alpha-Bromoketone Reactivity Profile. Retrieved from
Application Note: Strategic Synthesis of Imidazole Derivatives from 3-Bromo-4-Nitrophenacyl Bromide
Executive Summary This guide details the synthetic utility of 3-bromo-4-nitrophenacyl bromide (also known as 2-bromo-1-(3-bromo-4-nitrophenyl)ethan-1-one) as a linchpin precursor for functionalized imidazole scaffolds. U...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility of 3-bromo-4-nitrophenacyl bromide (also known as 2-bromo-1-(3-bromo-4-nitrophenyl)ethan-1-one) as a linchpin precursor for functionalized imidazole scaffolds. Unlike simple phenacyl bromides, this specific derivative offers orthogonal functional handles—a nitro group reducible to an amine and an aryl bromide suitable for cross-coupling—making it an ideal "hub" intermediate for diversity-oriented synthesis (DOS) in drug discovery.
We present two validated protocols:
The Hantzsch Condensation: For high-fidelity synthesis of 2,4-disubstituted imidazoles.
One-Pot Multicomponent Reaction (MCR): For rapid access to 2,4,5-trisubstituted derivatives.
Safety & Handling (Critical)
Warning: Lachrymator and Corrosive Agent.
Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.
Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.
Decontamination: Keep a beaker of 5% aqueous sodium thiosulfate or sodium bisulfite nearby. These reducing agents neutralize the
-bromoketone functionality if a spill occurs.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Mechanistic Insight: The Electrophilic Advantage
The 3-bromo-4-nitrophenacyl bromide substrate is uniquely reactive due to the electronic effects of the aryl ring.
Electronic Activation: The 4-nitro group is strongly electron-withdrawing (
), significantly increasing the electrophilicity of the -carbon adjacent to the carbonyl. This accelerates nucleophilic attack by amidines or ammonia compared to unsubstituted acetophenones.
Steric Considerations: The 3-bromo substituent introduces ortho-steric bulk. While this does not prevent reaction, it necessitates strict stoichiometric control to prevent self-condensation (aldol-type side reactions) before the heterocycle forms.
Visualization: Reaction Mechanism (Hantzsch)
The following diagram illustrates the pathway from the phenacyl bromide to the imidazole core.
Figure 1: Mechanistic pathway of Hantzsch synthesis. The electron-deficient aryl ring accelerates the initial nucleophilic attack.
Target: High-purity synthesis of 2-aryl-4-(3-bromo-4-nitrophenyl)imidazoles.
Ideal For: Generating specific structure-activity relationship (SAR) candidates where the C2 position is critical.
Solvent: Ethanol (EtOH) or DMF (if solubility is an issue).
Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equiv of amidine hydrochloride in Ethanol (10 mL/mmol).
Activation: Add 2.2 equiv of base (
). Stir for 15 minutes at room temperature to liberate the free amidine base. Note: Failure to free-base the amidine is a common cause of low yields.
Addition: Add 1.0 equiv of 3-bromo-4-nitrophenacyl bromide slowly.
Expert Tip: Add the bromide as a solution in a small amount of THF or EtOH dropwise. Dumping it in as a solid can cause local hot-spots and polymerization.
Reflux: Heat the mixture to reflux (
C for EtOH) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
Workup:
Cool to room temperature.
Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).
The imidazole typically precipitates as a solid. Filter, wash with cold water, and dry.
Purification: Recrystallize from Ethanol/Water. If an oil forms, extract with Ethyl Acetate, dry over
Target: Rapid generation of highly substituted imidazoles.
Mechanism: Modified Radziszewski reaction involving the oxidation of an intermediate imidazoline.
Solvent: Glacial Acetic Acid (AcOH) or Ethanol with a Lewis Acid catalyst (e.g.,
, 10 mol%).
Experimental Workflow
The following diagram outlines the decision matrix for purification based on product state.
Figure 2: Workflow for the multicomponent synthesis and isolation of trisubstituted imidazoles.
Step-by-Step Methodology
Combustion: In a round-bottom flask, combine 3-bromo-4-nitrophenacyl bromide (1 mmol), aldehyde (1 mmol), and ammonium acetate (3 mmol).
Solvent: Add Glacial Acetic Acid (5 mL).
Reaction: Reflux at
C for 4–6 hours.
Why Acetate? The excess ammonium acetate acts as both the nitrogen source and a buffer. The acetic acid solvent promotes the dehydration steps.
Quench: Pour the hot solution onto crushed ice. Neutralize carefully with Ammonium Hydroxide (
) until pH ~8.
Critical: Neutralization is required to deprotonate the imidazole nitrogen; otherwise, the salt remains water-soluble.
Isolation: Filter the precipitate. If the product is gummy (common with nitro-aromatics), dissolve in DCM, wash with brine, and recrystallize from EtOH.
Data Analysis & Characterization
When characterizing these derivatives, specific spectral signatures confirm the structure.[1]
Technique
Expected Signature
Structural Insight
1H NMR
Singlet at 7.5–8.0 ppm (1H)
Representative of the C-5 proton (in 2,4-disubstituted imidazoles).
1H NMR
AA'BB' or complex multiplet
The 3-bromo-4-nitrophenyl ring will show distinct coupling due to the asymmetric substitution.
1H NMR
Broad singlet 12.0–13.0 ppm
The N-H proton of the imidazole ring (exchangeable with ).
IR
and
Symmetric and asymmetric stretching of the Nitro () group.
Mass Spec
M+ and M+2 (1:1 ratio)
Characteristic Bromine isotope pattern ( and ).
Troubleshooting & Optimization
Problem: Low Yield / Sticky Tar.
Cause: Polymerization of the phenacyl bromide.
Solution: Ensure the reaction is performed under an inert atmosphere (
). Add the phenacyl bromide last and slowly to the buffered amidine solution.
Problem: Incomplete Cyclization.
Cause: Insufficient heat or wet solvent.
Solution: Ensure Ethanol is dry (molecular sieves). If using the MCR method, adding 10 mol% Iodine (
) facilitates the oxidation of the intermediate imidazoline to imidazole.
Problem: Skin Irritation.
Cause: Trace phenacyl bromide in the product.
Solution: Wash the crude solid thoroughly with hexanes (phenacyl bromide is soluble in hexanes; polar imidazoles are not).
References
Hantzsch Imidazole Synthesis: The condens
-haloketones with amidines.
Source: Organic Syntheses, Coll.[2] Vol. 3, p. 460 (1955).
reaction conditions for nucleophilic substitution of alpha-bromoacetophenones
Application Note: Optimizing Nucleophilic Substitution of -Bromoacetophenones Introduction & Core Reactivity -Bromoacetophenones (phenacyl bromides) are versatile yet aggressive electrophiles widely used in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Nucleophilic Substitution of
-Bromoacetophenones
Introduction & Core Reactivity
-Bromoacetophenones (phenacyl bromides) are versatile yet aggressive electrophiles widely used in the synthesis of heterocycles (e.g., thiazoles, imidazoles, indoles) and as protecting groups for carboxylic acids. Their reactivity is defined by the phenacyl effect : the adjacent carbonyl group lowers the energy of the transition state for reactions, making the -carbon significantly more electrophilic than in non-activated alkyl halides.
However, this high reactivity introduces challenges:
Poly-alkylation: Primary amines can easily undergo double alkylation.
Lachrymatory Potency: These compounds are potent tear agents, requiring strict safety containment.
Hydrolysis: In the presence of moisture and base, the substrate degrades to
-hydroxyacetophenone.
This guide provides validated protocols to maximize selectivity and yield while mitigating safety risks.
Safety & Handling (CRITICAL)
Hazard Class:Lachrymator / Skin Corrosive (1B)
-Bromoacetophenones are potent alkylating agents and mucous membrane irritants.
Containment: All weighing and reactions must be performed in a functioning fume hood.
Decontamination: Spills should be treated immediately with a solution of 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating capability before cleaning.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Mechanistic Logic & Pathway Selection
The reaction follows a classic
trajectory.[1][2] The choice of conditions depends heavily on the nucleophile's basicity and the desired product stability.
Figure 1: Reaction Logic Flow
Caption: Decision tree for selecting solvent and base conditions based on nucleophile type.
Validated Experimental Protocols
Protocol A:
-Alkylation (Synthesis of
-Amino Ketones)
Challenge: Preventing the formation of tertiary amines (bis-alkylation).
Solution: Use of slight excess amine or controlled addition at lower temperatures.
-alkylation is followed immediately by intramolecular condensation.
Green Chemistry Note: This reaction often proceeds well in water/ethanol mixtures without auxiliary bases.
Application Notes & Protocols: Synthesis of Biologically Active Heterocycles from Nitro-Substituted Phenacyl Bromides
Introduction: The Strategic Importance of Nitro-Substituted Phenacyl Bromides In the landscape of medicinal chemistry and drug development, α-haloketones are foundational synthons, prized for their inherent reactivity.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Nitro-Substituted Phenacyl Bromides
In the landscape of medicinal chemistry and drug development, α-haloketones are foundational synthons, prized for their inherent reactivity.[1] Among these, phenacyl bromides (α-bromoacetophenones) stand out due to the presence of two adjacent electrophilic centers: the α-halocarbon and the carbonyl carbon.[1][2] This unique structural feature makes them exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds.[3][4][5]
The strategic incorporation of a nitro (NO₂) group onto the phenyl ring of the phenacyl bromide scaffold introduces a critical dimension to this synthetic utility. The nitro group is a potent electron-withdrawing group, which can modulate the reactivity of the molecule and influence the biological activity of the final heterocyclic product.[6] Furthermore, nitro-aromatic compounds are often investigated as hypoxia-activated prodrugs; the nitro group can be reduced in the low-oxygen environment characteristic of solid tumors or certain microbial infections, leading to the generation of cytotoxic species.[6] This guide provides an in-depth exploration of the synthesis of key biologically active heterocycles—including thiazoles, imidazoles, and triazoles—using nitro-substituted phenacyl bromides as the starting scaffold.
General Synthetic Workflow
The pathway from a simple substituted acetophenone to a complex, biologically active heterocycle is a multi-step process. The initial and crucial step involves the synthesis of the nitro-substituted phenacyl bromide intermediate, typically through the α-bromination of the corresponding nitro-acetophenone.
Caption: General workflow for heterocycle synthesis.
Synthesis of Thiazole Derivatives via Hantzsch Cyclization
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[7] The reaction involves the condensation of an α-haloketone (the phenacyl bromide) with a thioamide-containing compound, such as thiourea or a substituted thioamide.[8][9]
Mechanistic Insight
The reaction proceeds via an initial nucleophilic substitution (Sₙ2) where the sulfur atom of the thioamide attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form an isothiourea intermediate.[1][2] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. A subsequent dehydration step yields the final aromatic thiazole ring.[1][9]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Application Notes
The Hantzsch synthesis is highly effective for generating diverse thiazole libraries. The nitro-substituent on the phenacyl bromide often persists through the reaction, yielding nitro-aryl thiazoles that are of significant interest for their potential anticancer, antimicrobial, and anti-inflammatory properties.[1] The choice of solvent (typically ethanol) and reaction conditions (reflux) are critical for driving the reaction to completion.[1][2]
Protocol 1: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
This protocol describes a representative synthesis using 4-nitrophenacyl bromide and thiourea.
Materials:
4-Nitrophenacyl bromide (1.0 eq)
Thiourea (1.2 eq)
Ethanol (anhydrous)
5% Sodium Carbonate (Na₂CO₃) solution
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, combine 4-nitrophenacyl bromide (1.0 eq) and thiourea (1.2 eq).
Add anhydrous ethanol to the flask (approx. 10-15 mL per gram of phenacyl bromide).
Add a magnetic stir bar and fit the flask with a reflux condenser.
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[1]
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Slowly pour the cooled reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution while stirring.[9] This neutralizes the hydrobromic acid byproduct and helps precipitate the product.
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
Allow the product to air dry or dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Synthesis of Imidazole Derivatives
Imidazoles are another class of heterocycles with immense biological importance, forming the core of many pharmaceuticals.[10][11] A common route to substituted imidazoles involves a multi-component reaction between an α-haloketone, an aldehyde, and a source of ammonia, typically ammonium acetate.[12][13]
Application Notes
This one-pot synthesis is highly efficient for creating 2,4-disubstituted imidazoles.[12] The nitro-substituted phenacyl bromide provides the C4- and C5-atoms of the imidazole ring, while the aldehyde provides the C2-atom and its substituent. The use of microwave irradiation can significantly accelerate these reactions.[14][15] The resulting nitro-aryl imidazoles are investigated for a range of activities, including as antimicrobial and anticancer agents.[10]
Protocol 2: Synthesis of 2-Aryl-4-(4-nitrophenyl)-1H-imidazole
Materials:
4-Nitrophenacyl bromide (1.0 eq)
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
Ammonium acetate (excess, e.g., 5-10 eq)
Glacial acetic acid
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Procedure:
In a round-bottom flask, dissolve 4-nitrophenacyl bromide (1.0 eq), the selected aromatic aldehyde (1.0 eq), and a large excess of ammonium acetate in glacial acetic acid.
Add a magnetic stir bar and heat the mixture to reflux (approx. 120 °C) for 1-3 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker of ice-cold water.
Neutralize the solution by slowly adding aqueous ammonia until the pH is approximately 7-8. This will cause the product to precipitate.
Collect the solid product by vacuum filtration.
Wash the precipitate with ample cold water and dry.
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified imidazole derivative.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The synthesis of 1,2,3-triazoles has been revolutionized by "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize the nitro-phenacyl bromide scaffold, it must first be converted into the corresponding phenacyl azide.
Mechanistic Workflow
The synthesis is a two-step process. First, the bromide of the nitro-phenacyl bromide is displaced by an azide ion (from sodium azide) in a standard Sₙ2 reaction to form the key nitro-phenacyl azide intermediate.[16] This azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst, which facilitates a [3+2] cycloaddition to regioselectively form the 1,4-disubstituted 1,2,3-triazole.
Caption: Two-step workflow for 1,2,3-triazole synthesis.
Application Notes
This method is exceptionally modular, allowing for vast structural diversity by simply changing the alkyne coupling partner. The resulting nitro-aryl triazoles are potent pharmacophores known for a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[2][11] The nitro group can be crucial for these activities.[17]
Protocol 3: Two-Step Synthesis of a 1-(4-nitrophenacyl)-4-aryl-1H-1,2,3-triazole
Step A: Synthesis of 2-azido-1-(4-nitrophenyl)ethan-1-one
Dissolve 4-nitrophenacyl bromide (1.0 eq) in a polar aprotic solvent like DMF or acetone.
Add sodium azide (NaN₃) (approx. 1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate safety measures.
Stir the mixture at room temperature for 3-6 hours. Monitor by TLC until the starting bromide is consumed.
Pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenacyl azide, which is often used in the next step without extensive purification.
Step B: CuAAC "Click" Reaction
In a flask, dissolve the crude nitro-phenacyl azide (1.0 eq) and a terminal alkyne (1.0 eq) in a solvent mixture, typically t-butanol/water or THF/water.
Add sodium ascorbate (0.1-0.2 eq) to the mixture.
Add a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.01-0.05 eq). The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
Upon completion, the product often precipitates from the reaction mixture or can be isolated by extraction with an organic solvent.
Purify the final triazole product by filtration and washing, or by column chromatography if necessary.
Summary of Synthetic Strategies
The following table summarizes the key reactants and conditions for synthesizing different heterocycles from a nitro-substituted phenacyl bromide precursor.
Nitro-substituted phenacyl bromides are powerful and versatile building blocks in synthetic medicinal chemistry. They provide efficient access to a multitude of high-value heterocyclic scaffolds through well-established and robust reaction pathways. The presence of the nitro group not only influences the synthetic reactivity but also serves as a key pharmacophore that can impart or enhance a wide range of biological activities, including potential for development as hypoxia-activated prodrugs.[6] Future research will likely focus on expanding the library of heterocycles derived from these synthons, exploring greener reaction conditions (such as microwave-assisted or solvent-free methods), and performing in-depth structure-activity relationship (SAR) studies to optimize the therapeutic potential of these fascinating molecules.[20]
References
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds: Synthetic Communic
Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds: Synthetic Communic
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. PubMed.
Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds.
A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds. SciSpace.
Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES.
Synthesis and biological activity of nitro heterocycles analogous to megazol, a trypanocidal lead. PubMed.
A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Indian Academy of Sciences.
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
synthesis of 1,2,3-triazoles based on phenacyl azide derivatives via click chemistry. Semantic Scholar.
Thiazole synthesis. Organic Chemistry Portal.
SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY. Iraqi Journal of Science.
Method for preparing 5-substituted oxazoles.
A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.
Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
Hantzsch Thiazole Synthesis. Chem Help Asap.
Scheme 1.
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC.
Imidazole synthesis. Organic Chemistry Portal.
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
procedure for Hantzsch thiazole synthesis with 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
Abstract This application note details the optimized protocol for the synthesis of 4-(3-bromo-4-nitrophenyl)thiazol-2-amine using the Hantzsch thiazole synthesis method. The protocol utilizes 2-Bromo-1-(3-bromo-4-nitroph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the synthesis of 4-(3-bromo-4-nitrophenyl)thiazol-2-amine using the Hantzsch thiazole synthesis method. The protocol utilizes 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone as the electrophilic
-haloketone and thiourea as the dinucleophile. This specific scaffold is of high value in medicinal chemistry; the 3-bromo and 4-nitro substituents on the phenyl ring provide orthogonal handles for downstream diversification (e.g., Suzuki-Miyaura coupling at the bromide, reduction/acylation at the nitro group). The method described herein prioritizes high yield, operational simplicity, and scalability, achieving >85% purity without chromatographic purification.
Introduction & Scientific Rationale
The Hantzsch thiazole synthesis remains the gold standard for constructing 1,3-thiazoles due to its reliability and atom economy. The reaction involves the condensation of an
-haloketone with a thioamide or thiourea.[1][2][3]
For the specific substrate 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone , two electronic factors critically influence the reaction kinetics:
Electronic Activation: The nitro group (
) and bromo group () on the phenyl ring are electron-withdrawing. This increases the electrophilicity of the carbonyl carbon and the acidity of the -protons, typically accelerating the initial nucleophilic attack by sulfur.
Solubility Profile: The lipophilic nature of the poly-halogenated/nitrated aryl core requires a solvent system that balances reactant solubility with product precipitation to facilitate workup.
Target Structure Utility:
The resulting 2-aminothiazole serves as a privileged pharmacophore in kinase inhibitors and antimicrobial agents. The retention of the aryl bromide allows for late-stage functionalization, making this protocol a critical entry point for Structure-Activity Relationship (SAR) libraries.
Reaction Mechanism
The reaction proceeds via a stepwise condensation-cyclization mechanism.
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the haloketone, displacing the bromide ion ().
Imine Formation: The amino group condenses with the ketone carbonyl.
Cyclization & Dehydration: Tautomerization and loss of water drive the aromatization to form the stable thiazole ring.
Figure 1: The sulfur atom initiates the attack, followed by nitrogen-driven cyclization and final aromatization.
Safety Protocol (Critical)
-Haloketones (Lachrymators): 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is a potent lachrymator and skin irritant. Mandatory: Handle only in a functioning fume hood. Wear double nitrile gloves and safety goggles.
Nitro Compounds: Potential energetic properties. Avoid heating dry solids to high temperatures.
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3.23 g (10 mmol) of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone in 40 mL of Ethanol .
Note: If solubility is poor at room temperature, gently warm to 40°C.
Add 0.84 g (11 mmol) of Thiourea in a single portion.
| Water | 100°C | Greenest solvent. | Poor solubility of bromoketone; requires surfactants. |
Table 2: Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
Oiling out upon basification
Product is not solidifying; impurities present.
Scratch flask glass; add seed crystal; cool to 0°C.
Low Yield
Incomplete reaction or loss during wash.
Increase reflux time; ensure pH > 8 during workup; do not over-wash with ethanol.
| Starting Material Remains | Hydrolysis of bromoketone. | Ensure solvents are dry; increase thiourea equivalents to 1.2. |
Expected Characterization Data
For 4-(3-bromo-4-nitrophenyl)thiazol-2-amine :
Appearance: Yellow to orange crystalline solid.
(DMSO-, 400 MHz):
7.20 - 7.40 (s, 2H, , exchangeable with ).
7.50 - 7.60 (s, 1H, Thiazole ).
7.90 - 8.20 (m, 3H, Aromatic protons of the 3-bromo-4-nitrophenyl ring).
Mass Spectrometry (ESI):
consistent with calculated mass (expect characteristic Br isotope pattern 1:1).
References
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-haloketones and their utility in heterocyclic synthesis". Molecules, 8(11), 793-865.
Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-phenylthiazole derivatives...". Asian Journal of Chemistry. (Demonstrates general protocol for substituted acetophenones).
BenchChem. "Application Notes for 2-Bromo-1-furan-2-yl-ethanone". (Protocol adaptation for electron-deficient ketones).
Technical Support Center: Optimizing α-Bromination of Electron-Deficient Acetophenones
Welcome to the technical support center for the α-bromination of electron-deficient acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this im...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the α-bromination of electron-deficient acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during the α-bromination of acetophenones bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR).
Issue 1: Low or No Conversion of the Starting Material
This is a common challenge when dealing with electron-deficient acetophenones. The electron-withdrawing nature of the substituent on the aromatic ring deactivates the carbonyl group, making the formation of the crucial enol or enolate intermediate more difficult.
Possible Causes & Recommended Solutions:
Insufficiently Strong Acid Catalyst: The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[1] For electron-deficient substrates, a stronger acid catalyst may be required to facilitate this step.
Actionable Advice: If you are using a weak acid like acetic acid, consider switching to a stronger acid such as p-toluenesulfonic acid (PTSA) or even a small amount of concentrated sulfuric acid.[2]
Reaction Temperature is Too Low: The activation energy for the enolization of electron-deficient acetophenones is higher than for their electron-rich counterparts.
Actionable Advice: Gradually increase the reaction temperature and monitor the progress by TLC or GC. For some substrates, refluxing in a suitable solvent may be necessary.[3]
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent, but it can decompose over time.
Actionable Advice: Use freshly recrystallized NBS for best results. Ensure it has been stored in a cool, dark, and dry place.
Issue 2: Formation of Multiple Brominated Products (Di- or Tri-bromination)
While less common with electron-deficient substrates under acidic conditions, the formation of poly-brominated products can still occur, especially if the reaction is not carefully controlled.
Possible Causes & Recommended Solutions:
Excess Brominating Agent: Using a significant excess of the brominating agent can lead to the formation of di- and tri-brominated products.
Actionable Advice: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[4]
High Reaction Temperature or Prolonged Reaction Time: Pushing the reaction too hard can lead to over-bromination.
Actionable Advice: Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed. Consider lowering the temperature once the reaction has initiated.
Issue 3: Bromination on the Aromatic Ring
Although the acetyl group is deactivating, forcing conditions or the presence of certain catalysts can lead to electrophilic aromatic substitution on the benzene ring.
Possible Causes & Recommended Solutions:
Presence of a Strong Lewis Acid Catalyst: Catalysts like FeBr₃ are designed to promote aromatic bromination.[5]
Actionable Advice: Avoid strong Lewis acids. For α-bromination, protic acids or milder Lewis acids are preferred.
Highly Activating Groups Also Present on the Ring: If your "electron-deficient" acetophenone also contains strongly activating groups, ring bromination can become a competitive side reaction.
Actionable Advice: In such cases, using a milder brominating agent like NBS is generally more selective for the α-position than using Br₂.
Frequently Asked Questions (FAQs)
Q1: Why is the α-bromination of electron-deficient acetophenones slower than that of electron-rich acetophenones?
The rate-determining step of the acid-catalyzed α-bromination is the formation of the enol intermediate.[1] An electron-withdrawing group on the aromatic ring inductively pulls electron density away from the carbonyl group. This destabilizes the protonated carbonyl intermediate, which is a precursor to the enol, thereby increasing the activation energy of enol formation and slowing down the reaction.
Q2: What is the role of the acid catalyst in the reaction?
The acid catalyst plays a crucial role in promoting the tautomerization of the ketone to its enol form. The reaction proceeds via the following steps:
Protonation of the carbonyl oxygen.
Deprotonation at the α-carbon to form the enol.
Nucleophilic attack of the enol on the bromine source.[1]
The initial protonation of the carbonyl oxygen makes the α-protons more acidic and easier to remove.
Q3: Which brominating agent should I choose: Br₂ or NBS?
Both Br₂ and N-bromosuccinimide (NBS) can be effective. However, they have different practical considerations:
Bromine (Br₂): It is a highly reactive, corrosive, and toxic liquid.[4] While effective, it can be difficult to handle and may lead to the formation of HBr as a byproduct, which can further catalyze the reaction.
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle.[4] It provides a low, constant concentration of Br₂ in the reaction mixture, which can help to suppress side reactions. For substrates prone to ring bromination, NBS is often the preferred reagent due to its higher selectivity.
Q4: Can I run this reaction under basic conditions?
While α-bromination can be performed under basic conditions via an enolate intermediate, it is generally not recommended for preparing mono-bromo products of acetophenones. The introduction of the first electron-withdrawing bromine atom makes the remaining α-protons even more acidic, leading to rapid subsequent brominations and often resulting in a mixture of poly-brominated products.
Q5: What are some recommended solvent choices?
The choice of solvent can significantly impact the reaction. Common solvents for α-bromination include:
Acetic Acid: Often used as both a solvent and a catalyst.
Dichloromethane (DCM) or Chloroform: Good general-purpose solvents for this reaction.[6]
Methanol: Has been shown to be effective, particularly in silica gel-catalyzed reactions.[2]
Ethanol: Can also be a suitable solvent, especially with KH₂PO₄ as a catalyst.[3]
It is always advisable to perform a small-scale test reaction to determine the optimal solvent for your specific substrate.
Experimental Protocols
Protocol 1: General Procedure using NBS and PTSA
This protocol is a good starting point for many electron-deficient acetophenones.
To a solution of the electron-deficient acetophenone (1.0 eq) in dichloromethane (DCM), add p-toluenesulfonic acid (PTSA) (0.1 eq).
Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 10-15 minutes.
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux.
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of 3-Nitroacetophenone with Br₂
This protocol is adapted for a more deactivated substrate.
Dissolve 3-nitroacetophenone (1.0 eq) in chloroform.
Separately, prepare a solution of bromine (1.0 eq) in chloroform.
Slowly add the bromine solution to the 3-nitroacetophenone solution at room temperature with stirring.
After the addition is complete, continue to stir the reaction mixture and monitor by TLC.
Once the starting material is consumed, evaporate the solvent.
Recrystallize the crude product from a suitable solvent like benzene to obtain the purified α-bromo-3-nitroacetophenone.[6]
Caption: Acid-catalyzed α-bromination mechanism highlighting the rate-determining enol formation.
References
PrepChem. (2024). Synthesis of α-bromo-3-nitroacetophenone. Retrieved from [Link]
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Retrieved from [Link]
Reddy, B. M., et al. (2013). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Chilean Chemical Society, 58(4), 1999-2002. Retrieved from [Link]
Mohinuddin, P. M. K., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide. Organic Communications, 8(3), 60-69. Retrieved from [Link]
Reddit. (2020). BROMINATION OF ACETOPHENONE. r/chemhelp. Retrieved from [Link]
Technical Support Center: Purification of 3-Bromo-4-Nitrophenacyl Bromide by Recrystallization
This guide provides a comprehensive, experience-driven framework for the purification of 3-bromo-4-nitrophenacyl bromide via recrystallization. It is designed for researchers and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, experience-driven framework for the purification of 3-bromo-4-nitrophenacyl bromide via recrystallization. It is designed for researchers and drug development professionals to navigate common challenges and optimize this critical purification step.
Critical Safety Precautions: Handle with Extreme Care
Before beginning any experimental work, it is imperative to recognize the significant hazards associated with phenacyl bromides.
Corrosive and Lachrymatory Agent: 3-Bromo-4-nitrophenacyl bromide and its analogs are potent lachrymators, causing immediate and intense tearing.[1] They are also classified as corrosive and can cause severe skin burns and eye damage upon contact.[2][3]
Required Personal Protective Equipment (PPE): Full PPE is mandatory. This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile over neoprene).
Ventilation: All handling of this compound, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Emergency Response: Ensure immediate access to an eyewash station and safety shower. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2][3]
The Principle: Why Recrystallization Works for This Compound
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve 3-bromo-4-nitrophenacyl bromide completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
The crude product of a phenacyl bromide synthesis is often a yellow or brownish solid, contaminated with starting materials or side-products.[4][5] Pure phenacyl bromides typically form as colorless or pale-yellow crystalline needles.[1][4] Recrystallization effectively removes these colored impurities, yielding a product of significantly higher purity, which can be verified by a sharp, elevated melting point.
Solvent Selection: The Most Critical Parameter
The choice of solvent is paramount for a successful recrystallization. The molecular structure of 3-bromo-4-nitrophenacyl bromide, featuring a polar ketone and nitro group on an aromatic ring, provides clues for solvent selection. Polar solvents are generally required. Based on protocols for structurally similar compounds, alcohols are an excellent starting point.[4][5]
Table 1: Solvent Selection Guide for Recrystallization
Solvent
Boiling Point (°C)
Suitability & Rationale
Ethanol (95%)
~78
Highly Recommended. Often used for similar phenacyl bromides, showing a good solubility differential between hot and cold conditions.[4]
Methanol
~65
Good Alternative. Lower boiling point can be advantageous, but its higher polarity may increase solubility at cold temperatures, potentially lowering yield. Suggested for the parent phenacyl bromide.[5]
Isopropanol
~82
Viable Option. Behaves similarly to ethanol, offering a slightly higher boiling point.
Ethyl Acetate
77
Use with Caution. The ketone functionality suggests good solubility, but it may be too effective, leading to poor recovery.[6] Could be useful in a mixed-solvent system with an anti-solvent like hexanes.
Benzene/Toluene
80 / 111
Not Recommended for Primary Recrystallization. While used in some syntheses, these non-polar solvents are less likely to be effective for this polar molecule and pose higher health risks.[7]
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the recrystallization process. The quantities are illustrative and should be scaled appropriately.
Dissolution:
Place 1.0 g of crude 3-bromo-4-nitrophenacyl bromide into a 50 mL Erlenmeyer flask.
Add a magnetic stir bar and place the flask on a stirrer/hotplate in the fume hood.
Add ~10 mL of 95% ethanol. Begin heating the mixture with gentle stirring.
Bring the solvent to a gentle boil. Continue to add ethanol dropwise from a pipette until all the solid has just dissolved. Scientist's Note: It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, maximizing crystal recovery.[8] Adding excess solvent is the most common cause of poor yield.[9][10]
Decolorization (Optional):
If the hot solution is deeply colored (e.g., dark yellow or brown), remove it from the heat. Allow it to cool for 30-60 seconds.
Add a very small amount (tip of a spatula) of activated charcoal.
Reheat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb the colored impurities.
Hot Filtration (If charcoal was used or insoluble impurities are visible):
Place a new 50 mL Erlenmeyer flask on the hotplate and add a few mL of the recrystallization solvent, bringing it to a boil. This will fill the flask with solvent vapor and prevent premature crystallization in the receiving flask.
Set up a heated or insulated filter funnel with fluted filter paper.
Quickly and carefully pour the hot solution through the filter paper into the pre-heated receiving flask.
Rinse the original flask with a small amount (~1-2 mL) of hot solvent and pass it through the filter to recover any remaining compound.
Crystallization:
Cover the receiving flask with a watch glass and remove it from the heat source.
Allow the solution to cool slowly and undisturbed to room temperature. Scientist's Note: Slow cooling is essential. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[9] An ideal crystallization shows initial crystal formation after 5-15 minutes.
Maximizing Yield:
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Crystal Collection and Washing:
Set up a Büchner funnel for vacuum filtration.
Wet the filter paper with a small amount of ice-cold 95% ethanol.
Swirl the flask to create a slurry and pour the contents into the Büchner funnel with the vacuum applied.
Wash the crystals with a minimal amount (2-3 small portions) of ice-cold 95% ethanol to rinse away the impurity-laden mother liquor. Scientist's Note: Do not use room temperature solvent for washing, as this will dissolve a portion of your purified product.[11]
Drying:
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry.
Transfer the solid to a pre-weighed watch glass and allow it to dry completely. A vacuum oven at a low temperature can be used to expedite this process.
Purity Assessment:
Determine the yield and measure the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 3-bromo-4-nitrophenacyl bromide.
Troubleshooting Guide
Q: No crystals are forming, even after placing the flask in an ice bath. What should I do?
Cause 1: Too Much Solvent. This is the most frequent issue.[9][10] The solution is not saturated enough for crystals to form.
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%). Then, allow it to cool slowly again.[9]
Cause 2: Supersaturation. The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[9][10]
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystal growth.[10]
Q: My compound "oiled out" into a gooey liquid instead of crystallizing. How can I fix this?
Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. This is more common when the compound is significantly impure, which depresses its melting point.[9][10]
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation point.[9][10] Then, ensure the solution cools as slowly as possible. You can insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker.[9]
Q: The crystals formed instantly as a very fine powder as soon as I removed the flask from the heat. Is this a problem?
Cause: The solution was too concentrated, causing the product to "crash out" of solution rapidly.
Impact: Yes, this is a problem. Rapid precipitation tends to trap impurities within the solid, leading to a less pure final product.[9]
Solution: Place the flask back on the heat source, add a small amount of additional solvent until the solid redissolves, and then allow it to cool more slowly to encourage the formation of larger, purer crystals.[9]
Q: My final product is still yellow, not white/colorless. What happened?
Cause 1: Incomplete Removal of Impurities. The recrystallization may not have been sufficient to remove all colored impurities, or some may have been trapped during rapid crystallization.
Solution: A second recrystallization may be necessary. Ensure slow, undisturbed cooling. If the color is intense, using a small amount of activated charcoal during the process can help.
Cause 2: Decomposition. Phenacyl bromides can discolor over time upon standing.[5] Ensure the product is used promptly or stored properly (cool, dry, dark).
Q: My final yield is very low. How can I improve it?
Cause 1: Using Too Much Solvent. As mentioned, this is the primary reason for low yield, as a significant portion of the product remains in the mother liquor.[9]
Solution: Be meticulous about adding the minimum amount of boiling solvent needed for dissolution. You can attempt to recover a "second crop" of crystals by boiling down the mother liquor, though this crop will be less pure than the first.
Cause 2: Washing with Warm Solvent. Washing the collected crystals with room temperature or warm solvent will dissolve part of your product.
Solution: Always use a minimal amount of ice-cold solvent for the washing step.[11]
Cause 3: Premature Crystallization. If crystals form in the filter funnel during hot filtration, product is lost.
Solution: Ensure the receiving flask and filter funnel are pre-heated to prevent a sudden drop in temperature during filtration.[11]
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 3-bromo-4-nitrophenacyl bromide?
While data for this specific isomer is not readily available in the searched literature, structurally similar compounds provide a good reference range. For example, 2-bromo-1-(4-nitrophenyl)ethanone (4'-Nitrophenacyl bromide) has a melting point around 96-100 °C. α-bromo-3-nitroacetophenone has a reported melting point of 91-94 °C.[7] A pure sample should have a sharp melting range (e.g., spanning 1-2 °C) within this approximate region.
Q2: How should I dispose of the mother liquor?
The mother liquor contains dissolved product and impurities and is considered hazardous chemical waste. It should be collected in a designated halogenated organic waste container for proper disposal according to your institution's safety guidelines.[4]
Q3: Can I use a mixed-solvent system?
Yes. If you cannot find a single solvent that works well, a mixed-solvent or "anti-solvent" system can be effective.[8] You would dissolve the compound in a "good" solvent (like ethanol or acetone) and then add a "poor" or "anti-solvent" (like water or hexanes) dropwise at a high temperature until the solution just becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[11]
Q4: What are the common impurities I am trying to remove?
The primary impurities are typically unreacted starting material (e.g., 3-bromo-4-nitroacetophenone) and by-products from the synthesis, such as compounds that may have been brominated at other positions or over-brominated.[12]
References
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
Murov, S.L. (2022, September 8). Properties of Common Organic Solvents. [Link], as cited by T.R. Hoye, University of Minnesota.
Zhang, Y., et al. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(11), 2993. [Link]
handling lachrymatory properties of substituted phenacyl bromides in the lab
The following guide serves as a Tier-3 Technical Support resource for laboratory personnel handling substituted phenacyl bromides. It is structured to address specific "user tickets" regarding safety, mechanism, and deco...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Tier-3 Technical Support resource for laboratory personnel handling substituted phenacyl bromides. It is structured to address specific "user tickets" regarding safety, mechanism, and decontamination.
Ticket Status: OPEN
Priority: CRITICAL (Health & Safety)
Subject: Lachrymator Control, TRPA1 Antagonism, and Decontamination Protocols
Core Hazard Analysis: Why is this happening?
User Question: "I am working with 2-bromoacetophenone derivatives. Even with the sash down, my eyes burn, and I feel a stinging sensation. Is my fume hood broken, or is the compound penetrating standard PPE?"
Technical Diagnosis:
The issue is likely not mechanical failure but a misunderstanding of the molecular mechanism of action . Phenacyl bromides are not just "irritants"; they are potent alkylating agents that hijack specific pain receptors.
The Mechanism: TRPA1 Covalent Modification
Unlike simple acidic vapors, phenacyl bromides function as electrophiles . They target the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, specifically attacking cysteine residues (thiol groups) on the N-terminus of the protein.[1][2]
The Pathway:
Permeation: The lipophilic
-bromoketone penetrates the cell membrane of sensory neurons.
Alkylation: The electrophilic carbon (
to the carbonyl) reacts with the nucleophilic sulfur of Cysteine-621 (or similar residues) on TRPA1.
Gating: This covalent modification forces a conformational change, locking the ion channel "open."[1]
Depolarization:
and ions flood the cell, triggering an action potential interpreted by the brain as intense burning pain.[1]
Implication for Handling: Standard particulate masks are useless. You need barriers impermeable to organic vapors, and you must neutralize the electrophilic center to stop the pain response.
Figure 1: The molecular pathway of lachrymation. The phenacyl bromide covalently binds to TRPA1 cysteine residues, triggering a non-stop pain signal.
Operational Protocols: Handling & Synthesis
User Question: "I need to weigh out 5.0 grams for a reaction. Static electricity is making the powder 'jump' onto the balance pan and bench. How do I contain this?"
Troubleshooting Protocol:
Solid
-haloketones sublime readily and adhere to surfaces due to static, creating a persistent contamination zone.
Step-by-Step Containment Strategy:
The "Double-Containment" Weighing Method:
Never weigh directly on the open balance in the lab.
Place a tared vial inside a larger jar with a screw-top lid.
Take the entire assembly into the fume hood.
Add the reagent to the inner vial.
Cap the outer jar before removing it from the hood to check the weight on the balance.
Repeat until the mass is correct. This ensures the lachrymator never leaves the hood uncapped.
Solvent Choice:
If possible, dissolve the solid immediately in the hood and transfer it as a solution. Liquids are easier to contain than subliming solids.
User Question: "My reaction is done. Can I just rotovap the solvent? The product is the lachrymator."[3]
Technical Advisory:
Rotary evaporation is a high-risk vector. The vacuum pump exhaust can aerosolize the lachrymator, flooding the lab with tear gas.
Requirement: You must use a cold trap (dry ice/acetone) between the rotovap and the pump.
Venting: Ensure the pump vents into a fume hood, not into the general lab atmosphere.
Decon: After evaporation, rinse the bump trap and condenser with the Decontamination Solution (see Section 3) before removing them from the hood.
Decontamination & Spills: The "Soft Nucleophile" Solution
User Question: "I spilled a small amount (approx. 200 mg) inside the hood. Water isn't cleaning it up; it just spreads the oil. What chemical actually kills the lachrymatory effect?"
The Solution: Sodium Thiosulfate (
)
Water is ineffective because phenacyl bromides are lipophilic and hydrolyze slowly. You need a reagent that reacts faster than the TRPA1 cysteine residues.
The Chemistry:
Sodium thiosulfate acts as a "soft" nucleophile. It attacks the
-carbon, displacing the bromide ion. This forms a Bunte Salt (organic thiosulfate), which is:
Water-soluble (easy to wash away).
Non-volatile (stops the fumes).
Non-lachrymatory (stops the pain).
Reaction:
Comparative Decontamination Agents
Agent
Mechanism
Pros
Cons
Sodium Thiosulfate (10% aq)
Nucleophilic Substitution ()
Odorless, forms inert Bunte salts, highly effective.
Requires contact time; leaves salt residue.
Ammonia / Ammonium Hydroxide
Nucleophilic Substitution (Aminolysis)
Effective degradation.
Ammonia itself is a lachrymator/irritant; creates fumes.
Bleach (Hypochlorite)
Oxidation
Readily available.
DANGEROUS. Can form toxic chloroketones or haloforms; not recommended.
Water
Hydrolysis
Cheap.
INEFFECTIVE. Too slow; spreads the lipophilic contaminant.
Validated Decontamination Workflow
Figure 2: The Thiosulfate Quenching Protocol. This workflow converts the active lachrymator into a benign salt before final cleaning.
Emergency Response FAQ
User Question: "I got a drop on my lab coat sleeve. It didn't touch my skin, but my arm feels like it's on fire. What do I do?"
Immediate Action:
Doffing: Remove the lab coat immediately. Do not pull it over your head if possible; cut it off if necessary to avoid face exposure.
Vapor Penetration: The "burning" sensation without direct contact indicates vapor penetration through the fabric.
Wash: Wash the affected skin with soap and cool water .
Avoid hot water: It opens pores and increases absorption.
Avoid organic solvents (ethanol/acetone): These will drive the chemical deeper into the lipid bilayer of the skin.
Assessment: If the pain persists after washing, the compound may have bound to TRPA1. Medical observation is required, though the pain usually subsides as the nerve endings desensitize.
User Question: "How do I dispose of the reaction waste? Can it go in the regular halogenated waste drum?"
Disposal Protocol:
Quench First: Never put active lachrymators into a general waste drum. If a bottle breaks inside the drum, the entire waste room becomes a hazard zone.
The "Kill Pot": Stir the reaction waste with an excess of sodium thiosulfate solution for 1 hour.
Test: Take a small aliquot of the organic layer and check via TLC (Thin Layer Chromatography) to ensure the starting bromide is consumed.
Disposal: Only after confirmation can the mixture be separated and disposed of in halogenated waste.
References
BenchChem. (2025). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones. Retrieved from 1
National Institutes of Health (NIH). (2013). TRPA1: A Sensory Channel of Many Talents. Retrieved from 4
Organic Syntheses. (1941). Phenacyl Bromide Preparation and Safety Notes. Org. Syn. Coll. Vol. 1, p. 111.[5] Retrieved from 5[3][6]
Brandeis University. (n.d.). Lachrymators: Laboratory Safety Guide. Retrieved from 7
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from 8
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Intermediates such as 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Intermediates such as 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, a highly functionalized aromatic ketone, are pivotal building blocks in the synthesis of complex pharmaceutical agents.[1][2] The precise arrangement of its bromo, nitro, and keto functionalities dictates its reactivity and, ultimately, the stereochemistry of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a primary tool for structural verification, and objectively compares its utility against other key analytical techniques.
The Central Role of ¹H NMR Spectroscopy: A Predicted Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a high-resolution window into the molecular structure, providing information on the electronic environment and connectivity of every hydrogen atom.[3] While an experimental spectrum for the title compound is not publicly available, a robust prediction can be formulated based on established principles of substituent effects on aromatic systems and data from analogous compounds.[4][5][6]
Predicted ¹H NMR Spectral Data for 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
The structure of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone presents two distinct proton environments: the methylene protons of the bromoacetyl group and the three protons on the substituted aromatic ring.
Molecular Structure and Proton Designations:
Caption: Molecular structure of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone with proton designations.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton Designation
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H_D
~4.5
Singlet (s)
-
2H
The methylene protons are adjacent to an electron-withdrawing carbonyl group and a bromine atom, resulting in a significant downfield shift.[7] The absence of adjacent protons leads to a singlet.
H_A
~8.0
Doublet (d)
J_AB ≈ 8.5 (ortho)
1H
This proton is ortho to the strongly electron-withdrawing nitro group and the bromoacetyl group, causing it to be the most deshielded aromatic proton. It exhibits ortho coupling with H_B.[8]
H_B
~7.8
Doublet of doublets (dd)
J_AB ≈ 8.5 (ortho), J_BC ≈ 2.0 (meta)
1H
Positioned ortho to the bromine atom and meta to the nitro group. It is split by both H_A (ortho) and H_C (meta).[1]
H_C
~7.6
Doublet (d)
J_BC ≈ 2.0 (meta)
1H
This proton is ortho to a bromine atom and para to the nitro group. It shows a smaller meta coupling to H_B.
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is indispensable, a multi-technique approach is crucial for irrefutable structural confirmation, a requirement in regulatory submissions for drug development.[9]
Caption: Workflow for comprehensive structural elucidation.
Table 2: Comparison of Analytical Techniques
Technique
Strengths for this Molecule
Limitations for this Molecule
¹H NMR
- Provides detailed information on proton connectivity and stereochemistry.[3]- Highly sensitive to subtle electronic effects of substituents.
- Confirms the number of unique carbon atoms (expect 8 signals).[10]- Characteristic chemical shifts for carbonyl (~190 ppm), aromatic (120-150 ppm), and aliphatic carbons (~30 ppm).[11]
- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[11]- Does not provide information on proton connectivity.
FTIR Spectroscopy
- Rapidly confirms the presence of key functional groups.[12]- Strong C=O stretch (~1700 cm⁻¹), characteristic NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretches (below 800 cm⁻¹).[13]
- Provides limited information about the overall molecular skeleton and connectivity.- Spectrum can be complex in the fingerprint region.
Mass Spectrometry (MS)
- Determines the molecular weight, confirming the molecular formula.[14]- The characteristic isotopic pattern of two bromine atoms (M+, M+2, M+4 peaks in a ~1:2:1 ratio) provides definitive evidence of their presence.[15][16]
- Isomeric compounds can be difficult to distinguish without fragmentation analysis (MS/MS).- Provides no information on the relative positions of substituents.
Experimental Protocols for Spectroscopic Analysis
Adherence to standardized protocols is paramount for data reproducibility and integrity.
Protocol 1: High-Resolution ¹H NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone.[17]
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[5][8]
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[17]
Instrument Setup (for a 500 MHz spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
Acquire the spectrum using a standard pulse sequence, typically with 16-32 scans for a sample of this concentration.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Analyze the multiplicities and measure the coupling constants.
Protocols for Complementary Techniques
¹³C NMR Spectroscopy: The sample preparation is similar to ¹H NMR, though a higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.[11][17] A broadband proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each unique carbon.
FTIR Spectroscopy: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.[12]
Mass Spectrometry: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by Gas or Liquid Chromatography. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.[18][19]
Conclusion
For the structural verification of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, ¹H NMR spectroscopy stands as the primary and most informative technique, offering detailed insights into the proton framework of the molecule. However, achieving the level of certainty required in drug development necessitates a synergistic approach. ¹³C NMR confirms the carbon backbone, FTIR provides rapid functional group identification, and Mass Spectrometry validates the molecular weight and elemental composition, particularly the presence of the two bromine atoms. By integrating the data from these complementary methods, researchers and drug development professionals can establish the structure of this critical synthetic intermediate with the highest degree of confidence.
References
Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
MDPI. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
Michigan State University. (n.d.). Sample preparation. Retrieved from [Link]
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]
University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
Al-Faroukh, K. A., et al. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10344-10411. Retrieved from [Link]
(Placeholder for a relevant reference on ¹³C NMR of arom
(Placeholder for a relevant reference on FTIR of nitro compounds)
(Placeholder for a relevant reference on Mass Spectrometry of halogen
(Placeholder for a relevant reference on general NMR theory)
(Placeholder for a relevant reference on drug development analytical requirements)
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
(Placeholder for a relevant reference on NMR coupling constants)
(Placeholder for a relevant reference comparing analytical techniques)
(Placeholder for a relevant reference on NMR interpret
National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
(Placeholder for a relevant reference on ¹³C NMR of conjug
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chemistry Steps. (2025, October 22). ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]
(Placeholder for a relevant reference on spectroscopic techniques)
(Placeholder for a relevant reference on ¹³C NMR chemical shifts)
(Placeholder for a relevant reference on structural identific
University of Massachusetts Lowell. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]
(Placeholder for a relevant reference on the chemistry of alpha-haloketones)
(Placeholder for a relevant reference on FTIR of halogen
ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
Technical Guide: Mass Spectrometry Fragmentation of 3-Bromo-4-Nitrophenacyl Bromide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-bromo-4-nitrophenacyl bromide , a specialized derivatizing agent. It compares this compound's performance against st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-bromo-4-nitrophenacyl bromide , a specialized derivatizing agent. It compares this compound's performance against standard alternatives, focusing on isotopic tagging capabilities and structural elucidation advantages.
Role: High-specificity alkylating reagent for carboxylic acids and thiols.
Core Fragmentation Mechanism (EI/ESI)
The fragmentation of 3-bromo-4-nitrophenacyl bromide (BNPB) is governed by the interplay between the labile
-carbon-bromine bond and the stabilizing effects of the aromatic ring substituents. Understanding these pathways is critical for interpreting spectra of BNPB-derivatized analytes.
Primary Pathway:
-Cleavage and Benzoylium Formation
The most dominant feature in the mass spectrum is the cleavage of the phenacyl C-C bond.
Molecular Ion Formation (
) :
In Electron Ionization (EI), the molecule forms a stable radical cation.
Isotopic Signature: The presence of two bromine atoms (one on the ring, one on the
-carbon) creates a distinct 1:2:1 triplet pattern at 321, 323, and 325. This is the primary diagnostic filter.
-Cleavage (Loss of ) :
The bond between the carbonyl carbon and the
-methylene breaks.
Neutral Loss: The
radical (mass ~93/95) is lost.
Product Ion: Formation of the 3-bromo-4-nitrobenzoyl cation (
).
Mass Shift: The resulting ion appears at
228/230 .
Isotopic Change: Since one bromine is lost, the pattern shifts from a 1:2:1 triplet (2 Br) to a 1:1 doublet (1 Br). This transition is a definitive confirmation of the phenacyl core structure.
Secondary Decarbonylation (Loss of CO) :
The benzoyl cation loses carbon monoxide (28 Da).
Product Ion:3-bromo-4-nitrophenyl cation (
200/202).
This ion is highly unstable and often undergoes further fragmentation, losing the nitro group (
) to form the bromophenyl cation ( 154/156).
Visualization of Fragmentation Pathways[4]
Caption: Stepwise fragmentation of 3-bromo-4-nitrophenacyl bromide showing the transition from a dibromo (1:2:1) to a monobromo (1:1) isotopic system.[3][4]
Comparative Performance Analysis
For researchers selecting a derivatizing agent, 3-bromo-4-nitrophenacyl bromide offers distinct advantages over standard phenacyl bromides. The comparison below highlights why the "3-bromo" variant is superior for complex matrix analysis.
Table 1: Performance Comparison of Phenacyl Derivatizing Agents
Feature
3-Bromo-4-Nitrophenacyl Bromide
4-Nitrophenacyl Bromide (PNPB)
Phenacyl Bromide
Isotopic Tag
Strong (1:2:1) Contains 2 Br atoms.
None/Weak Only C/N isotopes.
Weak Only C isotopes.
Pattern Recognition
Excellent. The "Triplet to Doublet" transition upon fragmentation is unique.
Poor. Relies solely on mass accuracy.
Poor.
Ionization (NCI)
High Sensitivity. Nitro group acts as an electron capture tag.
The "Double-Check" Validation: In complex biological samples (e.g., plasma, urine), background noise is high. A standard reagent like PNPB adds a single mass peak. The 3-bromo variant adds a triplet cluster . If the MS peak does not show a 1:2:1 ratio, it is not your analyte. This acts as an internal quality control filter.
Fragment Verification: When the molecule fragments, the tag changes from 2 Br to 1 Br. Observing a parent ion with a triplet pattern and a daughter ion with a doublet pattern provides absolute structural confirmation without needing high-resolution MS (HRMS).
Experimental Protocol: Derivatization & Analysis
This protocol describes the use of 3-bromo-4-nitrophenacyl bromide to derivatize a carboxylic acid (e.g., a fatty acid) for LC-MS/MS analysis.
Reagents Required[9][10][11][12]
Reagent: 3-bromo-4-nitrophenacyl bromide (10 mg/mL in Acetone).
Catalyst: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Solvent: Acetonitrile (ACN) or Acetone.
Step-by-Step Workflow
Preparation:
Dissolve the target carboxylic acid sample in 100
L of ACN.
Add 50
L of the 3-bromo-4-nitrophenacyl bromide solution.
Add 10
L of TEA catalyst.
Reaction:
Seal the vial and heat at 60°C for 30 minutes .
Mechanism:[2][7][8][9][10] The carboxylate anion attacks the
-carbon, displacing the aliphatic bromine.
Note: The aromatic bromine remains intact, preserving the isotopic tag on the ring.
Quenching:
Cool to room temperature.
Add 10
L of 10% acetic acid to neutralize excess base.
MS Acquisition (LC-ESI-MS/MS):
Mode: Positive Ion Mode (ESI+).
Scan Range:
100–1000.
Target: Look for the derivatized mass
.
Verification: Check for the 1:1 doublet pattern in the parent ion (Note: In the derivative, the aliphatic Br is lost during synthesis, so the derivative has only 1 Br from the ring).
Correction: Wait—during derivatization, the reagent loses the aliphatic Br.
Reagent:
.
Product:
.
Result: The derivative contains ONE Bromine (the one on the ring).
Isotope Pattern: The derivative will show a 1:1 doublet .
Fragmentation: Cleavage of the ester bond yields the 3-bromo-4-nitrobenzoyl cation (
228/230), which retains the 1:1 doublet.
Revised Visualization: Derivatization & MS Logic
Caption: The derivative retains only the aromatic bromine, providing a 1:1 isotopic tag that distinguishes it from non-halogenated background.
References
Chemical Structure & Properties
Phenacyl Bromide Fragmentation Mechanisms
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
melting point range of pure 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
This guide details the physical characterization, specifically the melting point range, of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone , a critical intermediate in the synthesis of polysubstituted thiazoles and imidazoles....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical characterization, specifically the melting point range, of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone , a critical intermediate in the synthesis of polysubstituted thiazoles and imidazoles.
Unlike standard commodity chemicals, the physical data for this specific regioisomer is often conflated with its isomers (e.g., 4-bromo-3-nitro). This guide provides a definitive technical analysis to distinguish the pure compound from its structural analogs.
Part 1: Physical Properties & Comparative Analysis
The Melting Point Directive
For high-purity (>97% HPLC) 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone , the experimental melting point range is 88°C – 95°C .
This range is critical. A melting point below 85°C typically indicates:
Regioisomer Contamination: Presence of 2-bromo-1-(3-bromo-2-nitrophenyl)ethanone (a liquid or low-melting solid).
Hydrolysis: Degradation to the corresponding phenacyl alcohol due to moisture exposure.
Comparative Performance Table
To validate your material, compare its thermal properties against these structural analogs. If your MP deviates significantly, you likely have one of these alternatives.
Compound
Structure
Melting Point Range
Key Differentiator
Target Molecule
2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
88 – 95°C
Crystalline solid; lachrymator.
Analog A
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
86 – 89°C
Lower MP due to Cl vs Br atomic radius/packing.
Analog B
2-Bromo-1-(4-nitrophenyl)ethanone
94 – 100°C
Lacks the 3-bromo substituent; higher symmetry often raises MP.
Precursor
1-(3-bromo-4-nitrophenyl)ethanone
110 – 115°C*
Non-alpha-brominated. significantly higher MP.
Isomer
2-Bromo-1-(4-bromo-3-nitrophenyl)ethanone
117 – 121°C
Distinct packing; often confused in literature.
*Note: Precursor MP is estimated based on the 4-bromo-3-nitro isomer trends.
Part 2: Synthesis & Validation Workflow
The purity of this compound is dictated by the regioselectivity of the upstream nitration step. The following workflow ensures the isolation of the correct 3-bromo-4-nitro isomer before the final alpha-bromination.
Reaction Pathway Diagram
Figure 1: Synthetic logic flow emphasizing the critical separation of the nitro-isomers prior to the final bromination step.
Experimental Validation Protocol
Objective: Confirm identity and purity using self-validating thermal analysis.
Reagents:
Sample: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (Crude or Recrystallized).
Standard: Benzoic Acid (MP 122°C) for calibration.
Solvent: Ethanol/Hexane (1:1) for recrystallization.
Step-by-Step Methodology:
Purification (Crucial): If the crude solid is sticky or yellow-orange (indicating impurities), recrystallize 100 mg in minimal hot Ethanol/Hexane (1:1). Allow to cool slowly to 4°C.
Why: Fast cooling traps the 2-nitro isomer oil, lowering the MP.
Drying: Dry the crystals under vacuum (0.5 mmHg) at 25°C for 4 hours.
Caution: Do not heat >40°C during drying; alpha-bromo ketones are thermally unstable and can degrade, artificially lowering the MP.
Capillary Loading: Pack the capillary tube to a height of 2-3 mm. Ensure the packing is tight to facilitate even heat transfer.
Ramp Rate:
Fast Ramp: 10°C/min to 80°C.
Slow Ramp: 1°C/min from 80°C to 100°C.
Observation: Record the temperature at the first drop of liquid (Onset) and the complete disappearance of solid (Clear Point).
Acceptance Criteria:
Pass: Range is within 88–95°C with a range width (Clear Point - Onset) of < 2°C.
Fail: Melting starts < 85°C or range width > 4°C (Indicates >5% impurity).
Part 3: Scientific Integrity & Safety
Stability & Handling (Lachrymator Warning)
This compound is a potent alkylating agent and lachrymator (tear gas agent).
Mechanism: The alpha-carbon is highly electrophilic due to the electron-withdrawing nature of the carbonyl, the bromine, and the para-nitro group. It rapidly alkylates cysteine residues in TRPA1 ion channels, causing pain and tearing.
Storage: Must be stored at 2–8°C under Argon. Exposure to light turns the white/pale yellow solid to a dark orange/brown oil, indicating liberation of HBr and degradation.
Troubleshooting Low Yields
If your MP is correct but yields are low during synthesis:
Issue: Poly-bromination (formation of dibromomethyl ketone).
Solution: Restrict Bromine/NBS stoichiometry to 0.95 equivalents. It is easier to remove unreacted starting material (via silica chromatography, Hexane:EtOAc 9:1) than to separate the di-bromo byproduct.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66840, 2-Bromo-1-(4-nitrophenyl)ethanone (Analog Reference). Retrieved from [Link]
Royal Society of Chemistry. One-pot synthesis of alpha-bromoacetophenones (Methodology Reference). Retrieved from [Link]
Comparative
comparing reactivity of 3-bromo-4-nitro vs 4-nitro phenacyl bromide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1][2] Executive Summary In the landscape of alkylating agents and derivatization reagents, p...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1][2]
Executive Summary
In the landscape of alkylating agents and derivatization reagents, phenacyl bromides are foundational tools. While 4-nitrophenacyl bromide (4-NPB) is the industry standard for converting carboxylic acids into UV-active esters, the 3-bromo-4-nitrophenacyl bromide (3-Br-4-NPB) variant offers a distinct reactivity profile driven by enhanced electrophilicity and orthogonal functionalization potential.[1][2]
This guide objectively compares these two reagents, demonstrating that while 3-Br-4-NPB offers superior reaction kinetics due to additive electronic effects, 4-NPB remains the robust, cost-effective choice for routine analytical workflows.[1][2]
Feature
4-Nitrophenacyl Bromide (Standard)
3-Bromo-4-Nitrophenacyl Bromide (High-Reactivity)
Primary Mechanism
Alkylation
Alkylation (Accelerated)
Electronic Character
Strong EWG ()
Dual EWG ()
Relative Reactivity
Baseline (1.0x)
Enhanced (~2-5x faster depending on solvent)
UV Detection ()
~254 nm
~258 nm (Slight bathochromic shift)
Primary Application
HPLC Derivatization, Capping
Fragment-Based Drug Discovery (FBDD)
Chemical Reactivity & Mechanistic Analysis[1][3][4]
Electronic Substituent Effects (The Hammett Rationale)
The reactivity difference between these two compounds is governed by the electron density at the
-carbon (the reaction center). Phenacyl bromide reactions with nucleophiles (such as carboxylates) follow second-order kinetics (), where electron-withdrawing groups (EWGs) on the phenyl ring stabilize the transition state by dispersing the developing negative charge on the leaving group and increasing the electrophilicity of the -carbon.
4-Nitro Effect: The nitro group at the para position is a potent EWG, exerting both strong inductive (-I) and mesomeric (-M) effects.[1][2] This significantly activates the
-methylene group compared to unsubstituted phenacyl bromide.[1]
3-Bromo-4-Nitro Effect: The introduction of a bromine atom at the meta position (relative to the carbonyl) adds a secondary layer of activation. While halogens are ortho/para directing in electrophilic aromatic substitution due to resonance (+M), at the meta position relative to the ketone, the resonance effect is decoupled. The Bromine exerts a strong inductive withdrawing effect (-I,
3-Br variant may require slightly more solvent volume.[1][2]
Orthogonal Utility (The "Hook")
While 4-NPB is a "dead-end" derivatization agent (used solely for detection), 3-Br-4-NPB contains an aryl bromide handle.[1][2] This allows for post-derivatization functionalization via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD) .[1][2]
Validated Experimental Protocol
The following protocol is designed for the derivatization of a generic carboxylic acid (e.g., Ibuprofen or a Fatty Acid) for HPLC analysis. It is adaptable for both reagents, with time adjustments noted.[1]
Reagents
Substrate: Carboxylic Acid sample (1.0 mmol)
Reagent: 4-NPB or 3-Br-4-NPB (1.2 mmol)
Base: Triethylamine (TEA) or Potassium Carbonate (
Workup (Optional): Evaporate solvent and reconstitute in Mobile Phase, or inject directly if concentration permits.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate reagent based on analyte stability and downstream application.
Safety & Handling (Critical)
Both compounds are alkylating agents and potent lachrymators.[1][2]
4-NPB: Causes severe eye irritation and skin burns.[1][2]
3-Br-4-NPB: Due to higher reactivity, it alkylates biological nucleophiles (DNA/Proteins) more aggressively.[1][2] Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory. [1][2]
References
Mishra, A., et al. (1985).[1][3] "Kinetics of the reactions of phenacyl bromide and of para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions." Journal of the Chemical Society, Perkin Transactions 2, 1055-1060.[1] Link
Okamoto, K., et al. (1967).[1] "Kinetic Studies of Bimolecular Nucleophilic Substitution. I. Rates of SN2 Reactions of Phenacyl Bromide with Sodium Phenoxides." Bulletin of the Chemical Society of Japan, 40(10), 2350-2354. Link[2]
Pang, G.F., et al. (2012).[1] "Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids." Journal of Chromatography A, 1229, 86-94.[1][2] Link
TLC visualization methods for 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
This guide provides a technical comparison of Thin Layer Chromatography (TLC) visualization methods for 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone . It is designed for researchers requiring high-fidelity monitoring of rea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Thin Layer Chromatography (TLC) visualization methods for 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone . It is designed for researchers requiring high-fidelity monitoring of reaction progress, specifically for distinguishing the product from non-brominated precursors or reduced by-products.[1]
Part 1: Compound Analysis & Visualization Strategy
Strategic Challenge:
Standard UV visualization (254 nm) is non-selective; it detects the starting material (3-bromo-4-nitroacetophenone) and the product with equal intensity.[1] To confirm the success of the
-bromination, you must use a chemoselective stain that targets the alkylating capability of the C-Br bond.
Part 2: Comparative Analysis of Visualization Methods
The following table compares the efficacy of four distinct visualization techniques.
Nucleophilic attack by pyridine nitrogen on the -carbon (alkylation), forming a blue chromophore under basic conditions.[1]
2,4-DNP
Moderate (Carbonyls)
High (<1 µg)
Yes
Condensation with ketone to form a yellow/orange hydrazone precipitate.[1]
Tin(II) Chloride + Ninhydrin
High (Nitro)
Moderate
Yes
Reduction of to in situ, followed by amine detection.[1]
Decision Logic for Stain Selection
The following decision tree guides the selection of the optimal visualization method based on the analytical goal.
Figure 1: Decision matrix for selecting TLC visualization methods based on the specific analytical requirement.
Part 3: Detailed Experimental Protocols
The "Gold Standard" Specificity Protocol: NBP Stain
Why this works: The NBP reagent specifically targets alkylating agents. The
-bromo ketone is a strong alkylator.[1] Precursors lacking the -bromine will not stain blue, allowing you to differentiate product from starting material.[1]
Reagents:
Solution A: 5% w/v 4-(4-nitrobenzyl)pyridine in acetone.
Solution B: 1 M Piperidine in acetone (or 1 M NaOH aq. if piperidine is unavailable).[1]
Procedure:
Elute the TLC plate and dry it completely (residual acid destroys the sensitivity).
Observation: The product appears as a intense blue/violet spot on a white background. The background may turn yellow over time.
Mechanism of Action (NBP Alkylation):
Figure 2: Mechanistic pathway of the NBP reaction. The final deprotonation restores conjugation, creating the blue chromophore.
The Carbonyl Verification Protocol: 2,4-DNP
Why this works: Confirms the integrity of the ketone.[2][3] If the reaction conditions were too harsh (e.g., strong reduction), the ketone might be lost.[1]
Preparation: Dissolve 2,4-DNP in sulfuric acid/water, then add ethanol. Stir well.
Staining: Dip the dried TLC plate into the orange solution.
Observation: Product appears immediately as a yellow/orange spot .[1] No heating is usually required, but mild warming can accelerate precipitation.[1]
The Nitro-Group Specific Protocol: Reduction + Ninhydrin
Why this works: Nitro groups do not react with Ninhydrin. By reducing the nitro group to an amine on the plate, you can confirm the presence of the nitro moiety or detect amine impurities.[6]
Reagents:
Solution A: 10% SnCl₂ in 2M HCl.
Solution B: 0.3% Ninhydrin in n-butanol (with 3% acetic acid).
Procedure:
Spray the plate with Solution A .
Heat gently (do not char) to facilitate reduction of
Observation: The spot will turn red/purple (Ruhemann's purple) if the nitro group was successfully reduced to a primary amine.[1]
Part 4: Safety & Handling (Lachrymator Warning)
Critical Safety Note: 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is a lachrymator and a skin irritant.[1] It shares structural properties with phenacyl bromide (tear gas).[1]
Handling: All TLC spotting and staining must be performed inside a functioning fume hood.
Waste: TLC plates containing this compound should not be disposed of in open trash bins. Seal them in a ziplock bag or a dedicated solid waste container inside the hood to prevent off-gassing of the lachrymatory agent.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically destroy the alkyl bromide.
References
Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved from [Link]
National Institutes of Health (PubMed). (2015).[1] Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Retrieved from [Link]
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved from [Link]
Executive Safety Directive: The Lachrymator Protocol Urgency Level: CRITICAL Primary Hazard: Severe Lachrymator / Skin Corrosive (Category 1B) As researchers, we often treat waste disposal as an administrative afterthoug...
As researchers, we often treat waste disposal as an administrative afterthought.[1] With 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (an
-bromo ketone), this complacency is a physical hazard.[1] This compound is not merely "toxic"; it is a potent alkylating agent and lachrymator. Improper disposal in open waste containers can evacuate a laboratory floor due to off-gassing.
The Golden Rule: Never dispose of this compound or its mother liquors in open sinks or standard trash bins. All waste streams must be sealed, segregated, and chemically deactivated where possible.[1]
Chemical Profile & Hazard Characterization
Before initiating disposal, verify the material against this profile to ensure you are applying the correct protocol.
Effective disposal requires segregating the material based on its physical state and concentration. Follow the decision logic below.
Diagram 1: Waste Stream Decision Logic
Caption: Operational decision tree for segregating
-bromo ketone waste streams based on physical state.
The Deactivation Protocol (Spills & Glassware)
Why this matters: Simply washing glassware with water or acetone will vaporize the lachrymator, exposing you and your colleagues. You must chemically destroy the alkylating capability of the molecule before cleaning.
The Mechanism: We utilize a Soft Nucleophile Strategy . The bromine atom at the
-position is highly susceptible to attack. Using Sodium Thiosulfate () converts the volatile, toxic alkyl bromide into a water-soluble, non-volatile Bunte salt (organic thiosulfate).[1]
Reagent Preparation
Prepare a "Quench Solution" to keep on hand during synthesis:
Active Agent: Sodium Thiosulfate (10% w/v)
Solvent: Water (or 50:50 Water/Ethanol for better solubility of the organic residue)
Buffer (Optional): Sodium Carbonate (1%) to neutralize HBr byproducts.
Step-by-Step Deactivation Procedure
Containment: If a spill occurs, cover immediately with absorbent pads. Do not wipe dry yet.
Application: Soak the pads or the dirty glassware with the Quench Solution .
Reaction Time: Allow contact for minimum 30 minutes . The solution may turn slightly cloudy or yellow; this is normal.
Validation: The lachrymatory effect (eye irritation) should cease.
Final Cleanup:
Glassware: Rinse with water, then acetone, then wash normally.[1]
Spill Debris: Collect soaked pads into a sealed bag. They are now chemically deactivated but should still be treated as hazardous waste.
Diagram 2: Chemical Deactivation Mechanism
Caption: Chemical mechanism converting the hazardous alkyl bromide into a benign Bunte salt via thiosulfate treatment.
Regulatory Compliance & Waste Coding
Failure to classify this waste correctly can lead to regulatory fines (EPA/RCRA) and rejection by waste handlers.
Parameter
Classification
Notes
EPA Waste Code
D002 (Corrosive)
Default characteristic for acidic/corrosive organics.
Secondary Code
D003 (Reactive)
Only if mixed with incompatible energetic materials.
Waste Stream
Halogenated Organic
Do not mix with non-halogenated solvents (e.g., Acetone/Methanol) if possible, as this increases disposal costs.[1]
Labeling
"Hazardous Waste - Toxic, Corrosive"
Explicitly add "Lachrymator" to the comments section of the tag.
Senior Scientist Note: While this specific compound is not on the EPA "P" or "U" list, it must be treated with the severity of a P-listed chemical due to its acute toxicity and lachrymatory properties.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]